molecular formula C12H22N2O B11892906 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one

2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one

Cat. No.: B11892906
M. Wt: 210.32 g/mol
InChI Key: AGRXELXEEVPINQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one is a chemical compound with a unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is known for its diverse biological activities and potential therapeutic applications. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing potential therapeutic effects in inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(1,9-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H22N2O/c1-10(2)11(15)14-8-4-6-12(14)5-3-7-13-9-12/h10,13H,3-9H2,1-2H3

InChI Key

AGRXELXEEVPINQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC12CCCNC2

Origin of Product

United States

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